
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phenanthrene moiety and a phenyl group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane typically involves the reaction of phenanthrene-9-carbaldehyde with a phosphorus reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired phosphane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and phenanthrene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and various ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Mecanismo De Acción
The mechanism by which Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and other biomolecules, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its molecular structure and the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
Methyl(10-phenylphenanthren-9-yl)sulfane: Similar in structure but contains a sulfur atom instead of phosphorus.
9,10-Diphenylanthracene: Another aromatic compound with similar photophysical properties.
Uniqueness
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane is unique due to its combination of a phenanthrene moiety and a phosphorus atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Propiedades
Número CAS |
103130-19-4 |
|---|---|
Fórmula molecular |
C21H17OP |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
9-[methyl(phenyl)phosphoryl]phenanthrene |
InChI |
InChI=1S/C21H17OP/c1-23(22,17-10-3-2-4-11-17)21-15-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21/h2-15H,1H3 |
Clave InChI |
LDZZKINUJXOVKF-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


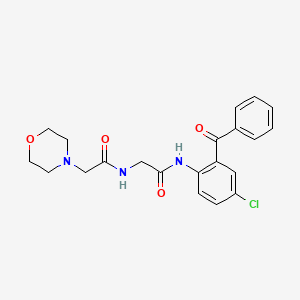
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)

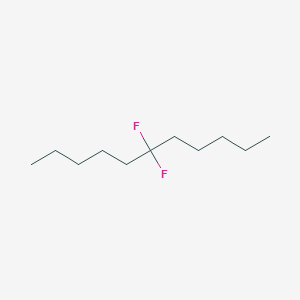
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)

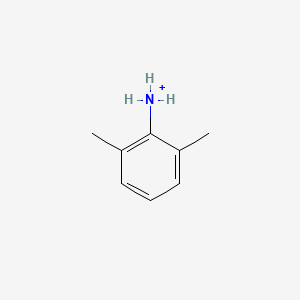
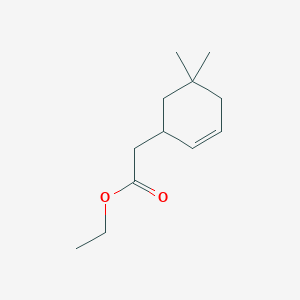
![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
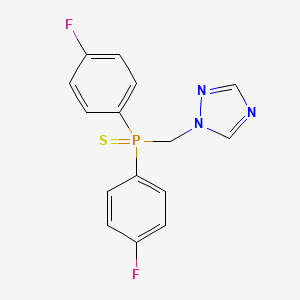
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
